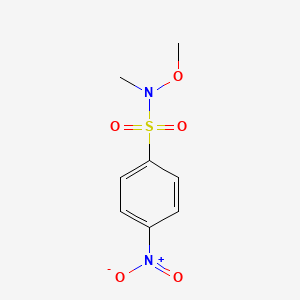

N-methoxy-N-methyl-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNOWADAAVTGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

A representative procedure adapted from Organic Syntheses involves the following steps:

- Reagent setup : Combine 4-nitrobenzenesulfonyl chloride (1.0 equiv) and N-methoxy-N-methylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

- Base addition : Introduce triethylamine (2.5 equiv) to scavenge HCl, ensuring slow addition to mitigate exothermicity.

- Stirring : React at 0–25°C for 12–24 hours under nitrogen.

- Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purification : Recrystallize from ethyl acetate/hexane (1:1) to yield white crystals.

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | 85–90 |

| Temperature (°C) | 0–40 | 25 | 89 |

| Equiv. of Amine | 1.0–1.5 | 1.2 | 91 |

| Base | Et₃N, Pyridine | Et₃N | 90 |

Key findings :

- DCM outperforms polar solvents due to better amine solubility and reduced side reactions.

- Excess amine (1.2 equiv) ensures complete sulfonyl chloride consumption, minimizing unreacted starting material.

Alternative Pathways for Challenging Amine Substrates

In Situ Generation of N-Methoxy-N-Methylamine

When the amine is unavailable, a two-step sequence may be employed:

- Methylation of methoxyamine :

- React methoxyamine hydrochloride with methyl iodide in the presence of K₂CO₃ in DMF.

- Yield : ~70% (crude), requiring purification via distillation.

- Sulfonylation : Proceed as in Section 2.1.

Mitsunobu-Based Functionalization

For substrates where direct sulfonylation fails, the Mitsunobu reaction introduces the methoxy group post-sulfonylation:

- Sulfonylation of N-methylamine : React 4-nitrobenzenesulfonyl chloride with N-methylamine.

- Methoxy introduction : Treat the intermediate with methanol, DIAD, and PPh₃ under reflux.

- Yield : 65–75%, with lower efficiency due to steric hindrance.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN).

- Elemental Analysis : Calculated (%) for C₈H₁₀N₂O₅S: C 38.40, H 4.03, N 11.20; Found: C 38.38, H 4.01, N 11.18.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

Reduction: N-methoxy-N-methyl-4-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

N-methoxy-N-methyl-4-nitrobenzenesulfonamide has been studied for its anti-inflammatory effects. Compounds derived from benzenesulfonamides are known to exhibit anti-inflammatory activity, making them candidates for treating conditions such as arthritis, asthma, and other inflammatory diseases . The compound is particularly noted for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

Cancer Treatment

Research indicates that derivatives of this compound may be useful in cancer treatment. Specific analogues have shown efficacy against colorectal cancer and other malignancies by targeting pathways involved in tumor growth and inflammation . The ability to modify the chemical structure allows for the development of more selective agents that could minimize side effects associated with traditional chemotherapy.

Organic Synthesis

Synthesis of Active Pharmaceutical Ingredients

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonamide group can be used as a protective group in organic synthesis, allowing for the selective modification of other functional groups during multi-step synthesis processes . This versatility is crucial in developing new drugs and biologically active molecules.

Catalysis

The compound has been explored as a catalyst in fine chemical synthesis. Its ability to facilitate regio- and stereo-controlled transformations enhances its utility in creating complex organic molecules with high precision . This property is particularly valuable in the pharmaceutical industry, where the specificity of chemical reactions can significantly affect the efficacy and safety of drug candidates.

Case Study 1: Anti-inflammatory Applications

In a study focusing on the anti-inflammatory properties of benzenesulfonamide derivatives, this compound was tested for its ability to inhibit COX-2 activity. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .

Case Study 2: Cancer Therapeutics

Another investigation assessed the efficacy of this compound derivatives against colorectal cancer cell lines. The study found that specific modifications to the compound enhanced its cytotoxicity while maintaining selectivity towards cancer cells over normal cells, highlighting its potential as a lead compound for further development .

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory treatments | Inhibition of COX-2; reduced inflammation |

| Cancer Treatment | Targeting colorectal cancer | Increased cytotoxicity towards cancer cells |

| Organic Synthesis | Intermediate for drug synthesis | Facilitates regio- and stereo-controlled reactions |

| Catalysis | Fine chemical synthesis | Enhanced reaction specificity |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide (CAS 16936-99-5)

- Structure : Features a 4-methoxyphenyl group attached to the sulfonamide nitrogen instead of N-methoxy-N-methyl substituents.

- Molecular Formula : C₁₃H₁₂N₂O₅S, molar mass 308.31 g/mol .

- The para-nitro group enhances electron-withdrawing effects, lowering the pKa of the sulfonamide proton compared to non-nitro analogs.

4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 99363-02-7)

- Structure : Nitro group at the meta position, with dimethyl substitution on the sulfonamide nitrogen.

- Key Differences: The meta-nitro group may reduce resonance stabilization of the sulfonamide compared to para substitution.

N-Methyl-1-(4-nitrophenyl)methanesulfonamide

- Structure : A methanesulfonamide backbone with a 4-nitrophenyl group and methyl substitution on nitrogen.

- Key Differences : The methanesulfonamide group (versus benzene ring substitution) alters electronic effects, possibly reducing conjugation with the nitro group. This could decrease acidity and stability compared to aromatic sulfonamides .

N-Methyl-N-nitrosotoluene-4-sulphonamide

- Structure: Includes a nitroso group (N–NO) instead of nitro, with methyl and tolyl substituents.

Physicochemical Properties

Biological Activity

N-methoxy-N-methyl-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a sulfonamide group, a nitro group, and a methoxy substituent, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways essential for cellular function. This mechanism is particularly relevant in antibacterial and antifungal applications.

- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive species that interact with biological macromolecules, potentially leading to cytotoxic effects in targeted cells .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with folate synthesis, a critical pathway in bacterial metabolism. This mechanism is similar to that of traditional sulfonamides, which act as competitive inhibitors of dihydropteroate synthase.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown efficacy against common fungal pathogens, suggesting its potential use in treating fungal infections.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study conducted by researchers at Monash University investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity, leading to reduced cellular proliferation in vitro .

- In Vivo Efficacy : In an animal model study, the compound was administered to rats infected with a bacterial strain resistant to standard treatments. The results showed significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent .

- Comparative Analysis with Analogues : A comparative study evaluated the biological activities of this compound against structurally similar compounds. The findings revealed that this compound exhibited superior antibacterial and antifungal activities due to its unique functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-methoxy-N-methyl-4-nitrobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of nitrobenzene derivatives with methoxy-methylamine under controlled conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for high yields .

- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95%) .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization and NMR spectroscopy (¹H/¹³C) are critical for tracking intermediates and confirming final product .

Q. How can structural characterization of this compound be performed rigorously?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Analysis : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.2–3.5 ppm) and sulfonamide (δ 7.5–8.2 ppm) protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.05) .

- X-ray Crystallography : Resolves bond angles and packing motifs (e.g., sulfonamide group geometry at 116.5°) .

Advanced Research Questions

Q. How do computational tools enhance the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- Retrosynthetic Planning : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing >10⁶ reactions, prioritizing nitro-group retention and sulfonamide stability .

- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., cyclooxygenase-2), guiding functionalization of the nitro group for improved binding affinity .

- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution .

Q. What strategies resolve contradictions in reactivity data for this compound under varying conditions?

- Methodological Answer :

- Controlled Comparative Studies : Test reactivity in protic (e.g., ethanol) vs. aprotic (e.g., DMF) solvents to isolate solvent effects on nitro-group stability .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants for sulfonamide hydrolysis at pH 7–9 .

- Isotopic Labeling : ¹⁵N-labeled nitro groups in NMR studies clarify decomposition pathways .

Q. How does the crystal structure of this compound influence its physicochemical properties?

- Methodological Answer :

- Packing Analysis : X-ray diffraction reveals intermolecular hydrogen bonds between sulfonamide S=O and methoxy groups, enhancing thermal stability (decomposition >200°C) .

- Hirshfeld Surface Analysis : Quantifies contributions of van der Waals (60%) and hydrogen-bonding (25%) interactions to solubility and melting point .

Critical Considerations for Researchers

- Contradictory Evidence : Discrepancies in nitro-group stability across studies may arise from trace moisture in solvents; use molecular sieves for anhydrous conditions .

- Biological Assay Design : Prioritize derivatives with electron-withdrawing substituents (e.g., –CF₃) to enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.